N-(2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide
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Overview
Description
Typically, a compound description includes its systematic name, common name, and structural formula. It may also include its molecular weight, appearance, and other identifying characteristics.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step, and the yield and purity of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of each reaction.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and stability. It also includes studying the compound’s reactivity with other substances.Scientific Research Applications
Pharmacokinetic Modeling and Metabolic Profiling
A study on PF-04937319, a partial glucokinase activator, used humanized chimeric mice to predict human disposition of the drug and its metabolites, demonstrating the potential utility of such models in drug discovery and metabolism studies (Kamimura et al., 2017).
Antimicrobial and Antioxidant Activities
Research on novel 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives showcased their synthesis and in-vitro antibacterial activity against pathogenic microorganisms, providing a basis for the development of new antimicrobial agents (Idrees, Kola, & Siddiqui, 2019).
Synthesis and Material Applications
A study on the synthesis and properties of aromatic polyamides with xanthene cardo groups revealed their potential for creating flexible, strong films with high thermal stability, demonstrating the material science applications of such compounds (Sheng et al., 2009).
Antituberculosis Agents
Phenylorganotin derivatives with [Bis(2,6‐dimethylphenyl)amino]benzoic Acid were investigated for their antituberculosis properties, showcasing the potential of such compounds in addressing infectious diseases (Dokorou et al., 2004).
Anticonvulsant Effects
Research on the anticonvulsant effects of LY201116, a novel aminobenzamide, in mice highlighted its potential as a selective anticonvulsant, providing a foundation for the development of new therapies for epilepsy (Leander, Lawson, & Robertson, 1988).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes precautions for handling, storage, and disposal.
Future Directions
This involves predicting or proposing future research directions. It could include potential applications, modifications to improve its properties, or further studies to understand its properties or mechanisms.
properties
IUPAC Name |
N-[2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N2O4/c1-18-15-16-20(17-19(18)2)32-31(35)29-28(23-11-5-8-14-26(23)37-29)33-30(34)27-21-9-3-6-12-24(21)36-25-13-7-4-10-22(25)27/h3-17,27H,1-2H3,(H,32,35)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFAYEGDXDETHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide |
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